1-Pyrenesulfonic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-pyrenesulfonic acid and its derivatives involves reactions that introduce sulfonic acid groups to the pyrene moiety. For instance, the reaction of 1-pyrenesulfonic acid with branched polyethyleneimine produces sulfopyrenyl pendant groups, showcasing the compound's utility in creating soluble composites with enhanced properties such as increased absorbance and photoluminescence intensity, and higher electrical conductivities due to n-doping effects (Yamaguchi, Iwasaki, & Wang, 2019). Additionally, polypyrrole micro- and nanowires have been synthesized through electrochemical polymerization of pyrrole in aqueous solutions of 1-pyrenesulfonic acid, indicating its role as both surfactant and dopant in the process (Lu, Li, & Shi, 2006).

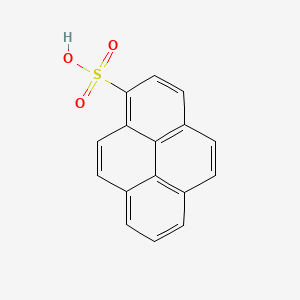

Molecular Structure Analysis

The molecular structure of 1-pyrenesulfonic acid derivatives has been characterized by various spectroscopic and analytical techniques, revealing insights into their complex arrangements and interactions. For example, studies on sulfonic acid-functionalized polymers and graphene oxide hybrids have detailed the molecular configurations and their implications for catalytic activities and material properties (Sayahi et al., 2019).

Chemical Reactions and Properties

1-Pyrenesulfonic acid participates in diverse chemical reactions, highlighting its versatility. It has been used in the synthesis of polyethyleneimines for solubilization of carbon nanotubes, demonstrating its effectiveness in enhancing solubility and electrical properties of composites (Yamaguchi, Iwasaki, & Wang, 2019). Moreover, its incorporation into polypyrrole wires through electrochemical polymerization has been shown to significantly increase electrochemical activity due to the high specific surface area (Lu, Li, & Shi, 2006).

Physical Properties Analysis

The physical properties of 1-pyrenesulfonic acid derivatives, such as solubility, fluorescence, and electrical conductivity, have been extensively studied. These properties are influenced by the molecular structure and the nature of substituents on the pyrene core. For instance, the solubilization of carbon nanotubes using 1-pyrenesulfonic acid derivatives leads to materials with enhanced optical properties and higher electrical conductivities (Yamaguchi, Iwasaki, & Wang, 2019).

Chemical Properties Analysis

The chemical behavior of 1-pyrenesulfonic acid is characterized by its reactivity towards various organic and inorganic compounds. Its ability to form complexes with metals and to act as a dopant in the synthesis of conductive polymers illustrates its broad utility in chemical syntheses and material science applications. The compound's sulfonic acid group plays a crucial role in its reactivity, offering sites for binding and interaction with other molecules (Lu, Li, & Shi, 2006).

Applications De Recherche Scientifique

Anti-Counterfeiting Applications

- Scientific Field: Material Science

- Summary of Application: 1-Pyrenesulfonic acid is used in the synthesis of hydrosoluble fluorescent ink for anti-counterfeiting applications . It’s also used in the preparation of water-based anti-counterfeit ink .

- Methods of Application: The 1-Pyrenesulfonic acid sodium salt (PTSA) is synthesized via a one-step sulfonating reaction . The as-prepared PTSA exhibits pure blue fluorescence under UV light . For the water-based anti-counterfeit ink, PTSA is trapped into silica nanoparticles (SiNPs) by the reverse microemulsion method using cationic polyelectrolyte poly (dimethyl diallyl ammonium chloride; PDADMAC) as a bridge .

- Results or Outcomes: The resulting inks possessed acceptable stability after being stored for 30 days . The samples printed by the ink exhibit desirable fluorescence properties, heat stability, robust photostability, and a fluorescent anti-counterfeit effect .

Photocatalytic Applications

- Scientific Field: Chemistry

- Summary of Application: 1-Pyrenesulfonic acid is used to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) for photocatalytic applications .

- Methods of Application: The graphene oxide nanohybrid (GO/THPP/PSA) material is synthesized .

- Results or Outcomes: The synthesized GO/THPP/PSA material exhibited excellent photocatalytic activity for the production of hydrogen .

Preparation of Pyrene-containing Organostannoxanes

- Scientific Field: Organometallic Chemistry

- Summary of Application: 1-Pyrenesulfonic acid is used as a building block to prepare pyrene-containing organostannoxanes .

- Methods of Application: The preparation involves reacting 1-Pyrenesulfonic acid with various organotin precursors .

- Results or Outcomes: The resulting pyrene-containing organostannoxanes can be used in various applications, although the specific outcomes depend on the organotin precursors used .

Fluorescence Tracer

- Scientific Field: Environmental Science

- Summary of Application: 1-Pyrenesulfonic acid is used as a fluorescence tracer due to its high fluorescence characteristics .

- Methods of Application: The principle is that the fluorescence quenching of 1-Pyrenesulfonic acid by ferric ions . Theoretical and experimental methods were adopted to deeply analyze its detection performance and characteristics .

- Results or Outcomes: The results showed that 1-Pyrenesulfonic acid was quite promising for the fluorescence detection of trace ferric ions, and the limit of detection is 9 μg/L . This study is envisioned to provide inspirational insights on trace detection of iron ions, opening new routes for water monitoring use fluorescence properties .

Safety And Hazards

Orientations Futures

1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of 1-Pyrenesulfonic acid in energy production and environmental remediation .

Propriétés

IUPAC Name |

pyrene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBKMWCBFOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181186 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenesulfonic acid | |

CAS RN |

26651-23-0 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

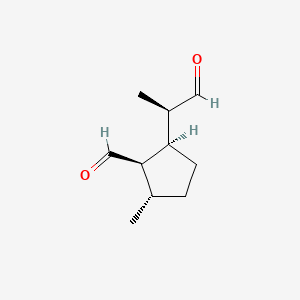

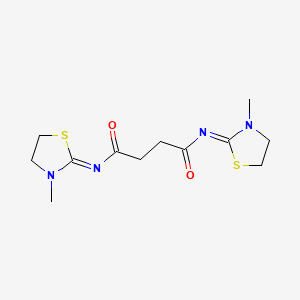

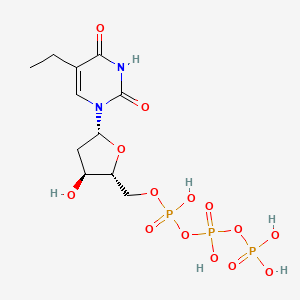

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

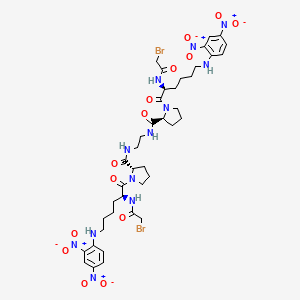

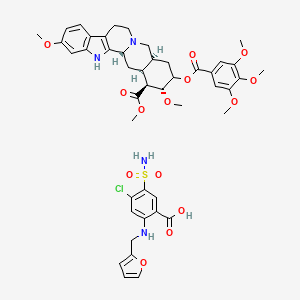

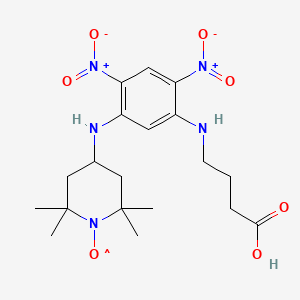

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)